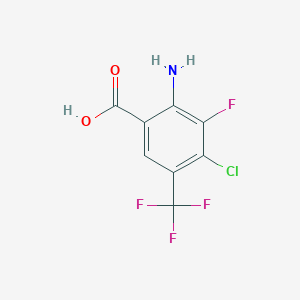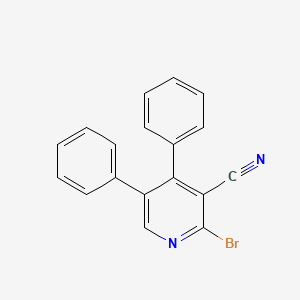![molecular formula C17H23ClN4O2 B13090286 tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. The starting materials might include pyrazolo[1,5-a]pyrimidine derivatives and piperidine carboxylates. Common synthetic routes may involve:
Nucleophilic substitution: Introduction of the chloro group.
Cyclization reactions: Formation of the pyrazolo[1,5-a]pyrimidine ring.
Protection and deprotection steps: Use of tert-butyl groups to protect functional groups during synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:
Catalysis: Use of catalysts to increase reaction efficiency.
Continuous flow chemistry: For better control over reaction conditions and scalability.
Purification techniques: Such as crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrazolopyrimidine derivatives are often studied for their potential as enzyme inhibitors. This compound might be investigated for its ability to modulate biological pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Pyrazolopyrimidine derivatives have been studied for their anti-inflammatory, anti-cancer, and anti-viral properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate would depend on its specific biological target. Generally, pyrazolopyrimidine derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. This could involve inhibition of enzyme activity or blocking receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolopyrimidine derivatives: Such as pyrazolo[3,4-d]pyrimidines.
Piperidine carboxylates: Such as tert-butyl (2S)-2-(pyridin-2-yl)piperidine-1-carboxylate.
Uniqueness
What sets tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate apart is its specific substitution pattern and the presence of both pyrazolopyrimidine and piperidine carboxylate moieties. This unique structure could confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C17H23ClN4O2 |
|---|---|
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23ClN4O2/c1-11-10-22-14(19-15(11)18)9-12(20-22)13-7-5-6-8-21(13)16(23)24-17(2,3)4/h9-10,13H,5-8H2,1-4H3/t13-/m0/s1 |
Clé InChI |
ZVMAPMMLKOSNBN-ZDUSSCGKSA-N |
SMILES isomérique |
CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3C(=O)OC(C)(C)C)N=C1Cl |
SMILES canonique |
CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)OC(C)(C)C)N=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
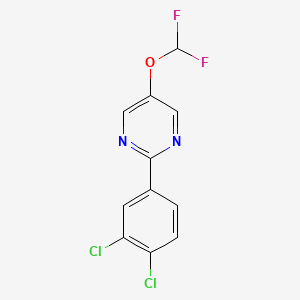
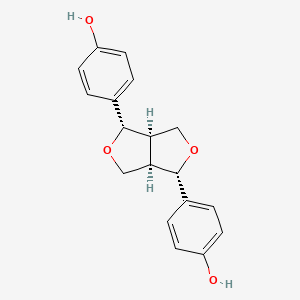
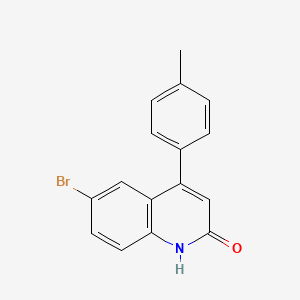


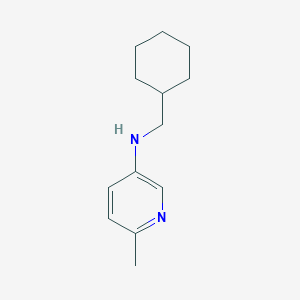
![2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090233.png)
![6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)
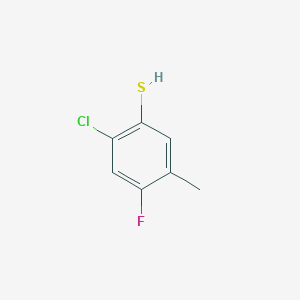
![N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide](/img/structure/B13090256.png)
